molecular formula C18H39NO2Si2 B14187016 N,N-Dipropyl-3,4-bis[(trimethylsilyl)oxy]cyclohex-3-en-1-amine CAS No. 834918-91-1

N,N-Dipropyl-3,4-bis[(trimethylsilyl)oxy]cyclohex-3-en-1-amine

Cat. No.: B14187016
CAS No.: 834918-91-1
M. Wt: 357.7 g/mol
InChI Key: GHYDJAWAPIWEAM-UHFFFAOYSA-N
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Description

N,N-Dipropyl-3,4-bis[(trimethylsilyl)oxy]cyclohex-3-en-1-amine: is a synthetic organic compound characterized by its unique structure, which includes two trimethylsilyloxy groups attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dipropyl-3,4-bis[(trimethylsilyl)oxy]cyclohex-3-en-1-amine typically involves multiple steps. One common method includes the following steps:

    Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the trimethylsilyloxy groups: This step involves the silylation of the hydroxyl groups on the cyclohexene ring using reagents such as trimethylsilyl chloride in the presence of a base like pyridine.

    N,N-Dipropylation:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxides.

    Reduction: Reduction reactions can target the cyclohexene ring, converting it to a cyclohexane ring.

    Substitution: The trimethylsilyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like lithium aluminum hydride (LiAlH4) for reductive substitution.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of various substituted cyclohexene derivatives.

Scientific Research Applications

Chemistry: : The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts. Biology Medicine : Research is ongoing into its potential use as a pharmaceutical intermediate. Industry : It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N,N-Dipropyl-3,4-bis[(trimethylsilyl)oxy]cyclohex-3-en-1-amine involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyloxy groups can enhance the compound’s stability and reactivity, allowing it to effectively bind to its targets and exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dipropyl-3,4-bis[(trimethylsilyl)ethynyl]cyclohex-3-en-1-amine
  • N,N-Dipropyl-3,4-bis[(trimethylsilyl)oxy]cyclohexane

Uniqueness: : N,N-Dipropyl-3,4-bis[(trimethylsilyl)oxy]cyclohex-3-en-1-amine is unique due to the presence of both the trimethylsilyloxy groups and the cyclohexene ring, which confer distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

834918-91-1

Molecular Formula

C18H39NO2Si2

Molecular Weight

357.7 g/mol

IUPAC Name

N,N-dipropyl-3,4-bis(trimethylsilyloxy)cyclohex-3-en-1-amine

InChI

InChI=1S/C18H39NO2Si2/c1-9-13-19(14-10-2)16-11-12-17(20-22(3,4)5)18(15-16)21-23(6,7)8/h16H,9-15H2,1-8H3

InChI Key

GHYDJAWAPIWEAM-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1CCC(=C(C1)O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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